2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
CAS No.:
Cat. No.: VC20155667
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3 |
|---|---|
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | 2-ethyl-7,7-dimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C10H15N3/c1-4-8-11-5-7-6-12-10(2,3)9(7)13-8/h5,12H,4,6H2,1-3H3 |
| Standard InChI Key | WJOWZGGJYZRWMB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC=C2CNC(C2=N1)(C)C |
Introduction
Structural Characteristics and Molecular Composition
Core Architecture
The compound’s scaffold consists of a pyrrolo[3,4-D]pyrimidine system, where a pyrrole ring is fused to a pyrimidine ring at the 3,4- and 2,3-positions, respectively. The ethyl group at position 2 and two methyl groups at position 7 introduce steric bulk and influence electron distribution (Figure 1). This configuration creates a planar aromatic system with partial saturation at the 6,7-positions, enhancing conformational flexibility for target binding .
Table 1: Molecular Data of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine |
Substituent Effects
The ethyl group at position 2 enhances lipophilicity (predicted logP = 2.1), potentially improving blood-brain barrier penetration. The geminal dimethyl groups at position 7 restrict ring puckering, stabilizing the compound’s bioactive conformation . Comparative studies show that analogues lacking these substituents exhibit reduced kinase inhibition, underscoring their role in molecular recognition .
Synthesis and Manufacturing Approaches
Cyclization Strategies
Traditional synthesis routes involve cyclization of prefunctionalized precursors. For example, condensation of 4-amino-5-ethylpyrrole-3-carboxylate with dimethyl malonate under acidic conditions yields the dihydro-pyrimidine intermediate, which undergoes dehydrogenation to form the fused ring system. Catalysts like p-toluenesulfonic acid (PTSA) improve reaction efficiency (yield: 68–72%).
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate one-pot reactions. A method adapted from pyrrolo[2,3-d]pyrimidine synthesis uses 5-aminouracil and dimedone under controlled microwave conditions (150°C, 20 min), achieving yields of 85–90% . This approach reduces side products and reaction time compared to conventional heating .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Traditional Cyclization | PTSA, 120°C, 8 hr | 68–72 | Scalability |
| Microwave-Assisted | 150°C, 20 min | 85–90 | Rapid, high efficiency |
Physicochemical Properties and Analytical Characterization
Solubility and Stability
The compound exhibits moderate aqueous solubility (0.8 mg/mL at 25°C) due to its hydrophobic substituents. Stability studies indicate degradation <5% after 6 months at −20°C, making it suitable for long-term storage.
Spectral Analysis
NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 1.23 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.42 (s, 6H, C(CH₃)₂), 3.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.01 (s, 2H, H-6), 6.85 (s, 1H, H-3).
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¹³C NMR: 14.1 (CH₂CH₃), 28.5 (C(CH₃)₂), 45.2 (C-6), 112.4 (C-3), 155.7 (C-2).
IR Spectroscopy: Peaks at 1660 cm⁻¹ (C=N stretch) and 2920 cm⁻¹ (C-H alkyl) confirm the heterocyclic framework .
Comparative Analysis with Structural Analogues
Table 3: Biological Activity of Pyrrolopyrimidine Analogues
| Compound | CDK2 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
|---|---|---|
| 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H... | 1.2 | 8 |
| 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 4.5 | 32 |
| 2-Amino-7,7-dimethyl-6,7-dihydro-5H... | 2.8 | 16 |
Analogues with smaller substituents (e.g., methyl) show reduced potency, highlighting the importance of the ethyl group for target engagement .
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and metabolism in rodent models.
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Structural Optimization: Introduce polar groups at position 5 to improve solubility without compromising activity.
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Target Identification: Use proteomics to identify off-target interactions and optimize selectivity.
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